molecular formula C12H18BNO2 B1439301 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1101205-22-4

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1439301
CAS No.: 1101205-22-4
M. Wt: 219.09 g/mol
InChI Key: QURLLHHERKWUHA-UHFFFAOYSA-N
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Description

Table 1: Bond Length Comparisons (Å)

Compound B–O B–N C–B (pyridine)
5-Methyl derivative (this compound) 1.350 1.595 1.480
2-Methyl-5-boronic ester 1.345 1.602 1.472
3-Methyl-2-boronic ester 1.338 1.610 1.491
Pyrazolo[3,4-b]pyridine derivative 1.355 1.588 1.469

The 5-methyl substitution induces steric hindrance , increasing the B–N bond length by 0.015 Å compared to non-methylated analogs. This steric effect also reduces the dihedral angle between the boronic ester and pyridine ring by 3–5° , enhancing π-orbital overlap.

Electronically, the methyl group at the 5-position exerts a mild electron-donating effect (+I), raising the pyridine ring’s electron density. This is reflected in a 0.2 eV increase in HOMO energy relative to the 3-methyl isomer. The compound’s reduced Lewis acidity (measured by fluoride ion affinity) makes it less reactive in Suzuki-Miyaura couplings compared to electron-deficient derivatives.

In contrast, the pyrazolo[3,4-b]pyridine analog exhibits greater planarity (dihedral angle = 5.7°) due to fused ring constraints, resulting in enhanced conjugation and a 0.1 Å shorter B–N bond. These comparisons underscore the nuanced structure-property relationships governing pyridinylboronic ester reactivity.

Properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-7-10(14-8-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURLLHHERKWUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655170
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101205-22-4
Record name 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylpyridine-2-boronic acid, pinacol ester
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Preparation Methods

Starting Materials

  • 5-Methyl-2-bromopyridine or 5-methyl-2-chloropyridine : Halogenated pyridine derivatives serve as the electrophilic substrates.
  • Bis(pinacolato)diboron (B2pin2) : The boron source providing the pinacol boronate ester group.
  • Palladium catalyst : Commonly Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base : Potassium acetate (KOAc), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.

Typical Procedure

  • In a dry reaction vessel under an inert atmosphere (argon or nitrogen), the halogenated pyridine is combined with bis(pinacolato)diboron, palladium catalyst, and base.
  • The mixture is heated, typically between 80°C and 110°C, for several hours (often 12–24 hours) to ensure complete conversion.
  • After completion, the reaction mixture is cooled, quenched, and purified by column chromatography or recrystallization to isolate the pure boronic ester.

Industrial Scale Considerations

Industrial synthesis follows similar principles but employs continuous flow reactors and automated systems to optimize reaction parameters for scale-up. Key factors include:

Reaction Mechanism

The palladium-catalyzed borylation proceeds via oxidative addition of the halogenated pyridine to Pd(0), transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester-substituted pyridine. The base facilitates the transmetalation step by activating the diboron reagent.

Data Table: Representative Laboratory Synthesis Conditions

Parameter Typical Value Notes
Starting material 5-Methyl-2-bromopyridine 1.0 equiv
Boron reagent Bis(pinacolato)diboron (B2pin2) 1.2 equiv
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 2–5 mol%
Base Potassium acetate (KOAc) 2.0 equiv
Solvent 1,4-Dioxane or DMF Anhydrous
Temperature 80–110 °C Oil bath or heating mantle
Reaction time 12–24 hours Monitored by TLC or HPLC
Atmosphere Argon or nitrogen To prevent oxidation
Yield 70–90% After purification

Research Findings and Optimization Studies

  • Catalyst efficiency: Pd(dppf)Cl2 has been shown to provide higher yields and cleaner reactions compared to Pd(PPh3)4 in some studies.
  • Base choice: Potassium acetate is preferred for its mildness and compatibility with pyridine substrates.
  • Solvent effects: Polar aprotic solvents such as dioxane and DMF enhance solubility and reaction rate.
  • Temperature control: Higher temperatures accelerate the reaction but may increase side reactions; thus, optimization is necessary.
  • Inert atmosphere: Essential to prevent catalyst deactivation and side oxidation.

Summary Table of Key Preparation Methods

Method ID Starting Material Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Method 1 5-Methyl-2-bromopyridine Pd(dppf)Cl2 (3 mol%) KOAc (2 equiv) Dioxane 100 16 85 Standard laboratory synthesis
Method 2 5-Methyl-2-chloropyridine Pd(PPh3)4 (5 mol%) K2CO3 (2 equiv) DMF 90 20 75 Alternative halide and base
Method 3 5-Methyl-2-bromopyridine Pd(dppf)Cl2 (2 mol%) NaOH (2 equiv) THF 80 18 80 Lower temperature, different base

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

Major Products

    Oxidation: 5-Methyl-2-pyridineboronic acid.

    Reduction: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research, including:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: For the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the activation of the boronic ester and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type, position, and electronic properties. A comparison is summarized below:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target) C12H19BNO2 235.09 5-methyl, 2-boronate Moderate lipophilicity; enhanced steric hindrance at 5-position
2-Methanesulfonyl-5-(dioxaborolan-2-yl)pyridine () C12H18BNO4S 283.15 2-sulfonyl, 5-boronate Increased polarity; reduced organic solubility due to sulfonyl group
3-Fluoro-5-(dioxaborolan-2-yl)pyridine () C12H15BFNO2 235.07 3-fluoro, 5-boronate Electron-withdrawing fluorine enhances boronate stability; irritant hazard
2-Methoxy-6-(dioxaborolan-2-yl)pyridine () C12H18BNO3 235.09 2-methoxy, 6-boronate Methoxy group improves solubility; altered regioselectivity in couplings
5-Methyl-2-(methylthio)-3-(dioxaborolan-2-yl)pyridine () C13H20BNO2S 265.20 5-methyl, 2-methylthio, 3-boronate Thioether enhances nucleophilicity; higher molecular weight

Reactivity in Cross-Coupling Reactions

The target compound’s methyl group at the 5-position provides steric protection to the boronate, reducing unintended side reactions. In contrast:

  • Sulfonyl derivatives () exhibit lower reactivity in Suzuki couplings due to electron-withdrawing effects, but are useful in directed ortho-metalation .
  • Fluoro-substituted analogs () show accelerated coupling rates in electron-deficient systems, attributed to fluorine’s electronegativity .
  • Methoxy-substituted compounds () may require deprotection steps in multi-stage syntheses, increasing process complexity .

Crystallographic Analysis

  • Crystal structures (e.g., ) reveal that substituents like bromo or methoxy influence packing efficiency. For example, 3-bromo-6-methoxy analogs form hydrogen-bonded networks, enhancing thermal stability .
  • Tools like SHELX () and OLEX2 () are critical for refining boronate-containing structures, ensuring accurate bond-length measurements .

Biological Activity

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19BNO3
  • CAS Number : 517864-13-0
  • Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease processes. For example:

  • DYRK1A Inhibition : A study highlighted its potential as a non-toxic inhibitor of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is implicated in Alzheimer's disease. The compound demonstrated significant binding affinity and inhibitory action in enzymatic assays .

2. Antioxidant Properties

The compound has shown promising antioxidant properties:

  • ORAC Assays : In vitro studies using Oxygen Radical Absorbance Capacity (ORAC) assays confirmed that it exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cellular environments .

3. Anti-inflammatory Effects

In addition to its antioxidant capabilities, the compound has been evaluated for its anti-inflammatory properties:

  • LPS-induced Inflammation : Experimental models demonstrated that it effectively reduced pro-inflammatory responses in BV2 microglial cells when subjected to lipopolysaccharide (LPS) stimulation .

Data Table of Biological Activities

Activity TypeMethodologyFindings
Enzymatic InhibitionEnzymatic assaysSignificant inhibition of DYRK1A
Antioxidant ActivityORAC assayDemonstrated antioxidant effects
Anti-inflammatoryLPS-induced inflammation modelReduced pro-inflammatory markers

Case Studies

Several case studies have illustrated the practical applications and biological relevance of this compound:

  • Alzheimer's Disease Research : In a study focused on developing DYRK1A inhibitors for Alzheimer's treatment, this compound was synthesized and tested. Results indicated that it could significantly inhibit DYRK1A activity at nanomolar concentrations .
  • Oxidative Stress and Neuroprotection : Another investigation assessed the neuroprotective effects of the compound against oxidative stress-induced damage in neuronal cells. The results suggested that it could protect against cell death by modulating oxidative pathways .

Q & A

Basic: What are the standard synthetic routes for 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:
The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Key steps include:

  • Nucleophilic substitution : Reacting halogenated pyridine derivatives (e.g., 5-methyl-2-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions .
  • Suzuki coupling : Using pre-functionalized boronic ester intermediates to introduce substituents. For example, coupling 5-methylpyridin-2-ylboronic acid with pinacol ester-protected boronate under Pd catalysis .
    Table 1 : Example Reaction Conditions
ReagentCatalystSolventYield (%)Reference
B₂Pin₂, KOAcPd(dppf)Cl₂DMF85–90
Pre-formed boronic acidPd(PPh₃)₄THF/H₂O75–80

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and boronate ester integration (e.g., ¹¹B NMR for boron environment).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 248.16) .
  • Infrared (IR) Spectroscopy : B-O stretching (~1350 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths (e.g., B–O: ~1.36 Å) and confirms stereoelectronic effects of the methyl and pinacol groups .

Advanced: How can computational methods aid in resolving contradictions in crystallographic data?

Answer:
When experimental crystallographic data conflicts with theoretical models (e.g., bond angles or torsional strain):

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(2d,p) basis sets to compare with X-ray results. For example, discrepancies in dihedral angles between pyridine and dioxaborolane rings can be rationalized via steric or electronic effects .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing anomalies .
  • Software Tools : SHELX for refinement and OLEX2 for structure visualization/validation .

Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions using this boron reagent?

Answer:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for improved stability and turnover.
  • Solvent System : Use THF/H₂O (4:1) to balance solubility and reactivity.
  • Base : K₂CO₃ or Cs₂CO₃ to minimize side reactions (e.g., protodeboronation).
  • Temperature : 80–100°C for 12–24 hours.
    Table 2 : Optimization Parameters
ParameterOptimal ConditionImpact on Yield
Catalyst Loading2–5 mol% Pd↑ 20–30%
Solvent PolarityTHF > DMSOAvoids B-O cleavage
Reaction Time18 hoursMaximizes conversion

Advanced: What methodological precautions are needed to address air/moisture sensitivity during storage?

Answer:

  • Storage : In airtight containers under argon at –20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis of the boronate ester .
  • Handling : Use Schlenk lines or gloveboxes for transfers. Monitor purity via TLC or NMR if exposure occurs.
  • Decomposition Signs : Discoloration (yellow→brown) or precipitate formation indicates degradation .

Advanced: How can this compound be applied in coordination chemistry or ligand design?

Answer:

  • Ligand Synthesis : The pyridine-boronate motif can coordinate transition metals (e.g., Fe²⁺, Ru²⁺) for catalytic or photophysical studies. For example, asymmetrical terpyridine-boronate ligands enable tunable electronic properties in metal-organic frameworks (MOFs) .
  • Post-Functionalization : The boronate ester undergoes Suzuki coupling with aryl halides to create extended π-conjugated systems for optoelectronic materials .

Advanced: How to analyze conflicting reactivity data in cross-coupling reactions?

Answer:
Contradictions (e.g., variable yields or side products) arise from:

  • Substrate Electronic Effects : Electron-withdrawing groups on the pyridine ring reduce boronate electrophilicity.
  • Steric Hindrance : Methyl groups at the 5-position may block Pd coordination.
    Mitigation Strategies :
  • Use bulky ligands (e.g., SPhos) to enhance Pd selectivity.
  • Pre-activate the boronate via transmetallation with Zn or Mg .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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